molecular formula C40H40FeP2 B12060209 Josiphos SL-J005-1

Josiphos SL-J005-1

Cat. No.: B12060209
M. Wt: 638.5 g/mol
InChI Key: VIWMSTLBMCHMGT-SYXKTQFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Josiphos SL-J005-1 involves the reaction of ®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethanol with 3,5-dimethylphenylphosphine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the phosphine .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired enantioselectivity and yield .

Chemical Reactions Analysis

Types of Reactions

Josiphos SL-J005-1 primarily undergoes coordination with transition metals to form complexes that are active in various catalytic reactions. These reactions include:

Common Reagents and Conditions

Major Products Formed

    Hydrogenation: Saturated hydrocarbons or alcohols.

    Cross-coupling: Biaryl compounds or other coupled products.

    Hydroformylation: Aldehydes.

Scientific Research Applications

Josiphos SL-J005-1 has a wide range of applications in scientific research, including:

Mechanism of Action

Josiphos SL-J005-1 exerts its effects by coordinating with transition metals to form active catalytic complexes. These complexes facilitate various chemical transformations by providing a chiral environment that enhances the enantioselectivity of the reactions. The molecular targets and pathways involved depend on the specific reaction and metal used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Josiphos SL-J005-1 is unique due to its specific combination of diphenylphosphino and 3,5-xylyl groups, which provide a distinct steric and electronic environment. This uniqueness contributes to its high enantioselectivity and versatility in various catalytic reactions, making it a valuable ligand in asymmetric synthesis .

Properties

Molecular Formula

C40H40FeP2

Molecular Weight

638.5 g/mol

InChI

InChI=1S/C35H35P2.C5H5.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;/h6-24,29H,1-5H3;1-5H;/t29-;;/m1../s1

InChI Key

VIWMSTLBMCHMGT-SYXKTQFYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.